JC-171
Description
Overview of Inflammasome Activation and Regulation
The NLRP3 inflammasome is a multi-protein complex within the cytoplasm of immune cells that plays a central role in the innate immune system. semanticscholar.orgnih.gov Its primary function is to respond to a wide array of stimuli, including microbial infections, cellular damage, and environmental irritants. semanticscholar.orgscispace.com The activation of the NLRP3 inflammasome is a tightly controlled, two-step process. nih.govfrontiersin.org
The first step, known as priming, is typically initiated by signals from microbial components or endogenous cytokines, which leads to the increased expression of NLRP3 and other components of the inflammasome. frontiersin.orgresearchgate.net The second step, or activation, is triggered by a diverse range of stimuli that signal cellular stress. frontiersin.orgdovepress.com These can include the efflux of potassium ions, the production of reactive oxygen species (ROS), and lysosomal damage. semanticscholar.org
Upon activation, the NLRP3 protein oligomerizes and recruits an adaptor protein called apoptosis-associated speck-like protein (ASC). This complex then recruits pro-caspase-1, leading to its cleavage and activation into caspase-1. researchgate.netnih.gov Active caspase-1 is responsible for cleaving the precursors of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms. nih.gov This process ultimately results in a potent inflammatory response and a form of programmed cell death known as pyroptosis. nih.govbiomolther.org The regulation of the NLRP3 inflammasome is crucial to prevent excessive inflammation, and various mechanisms exist to keep its activity in check. oup.com
Role of NLRP3 Inflammasome in Inflammatory Pathways and Pathogenesis
While the NLRP3 inflammasome is essential for host defense, its aberrant or chronic activation is implicated in the pathogenesis of a wide range of inflammatory diseases. semanticscholar.orgfrontiersin.org The excessive production of IL-1β and IL-18 can drive the inflammatory processes that contribute to tissue damage and disease progression. nih.gov
The NLRP3 inflammasome has been linked to a variety of conditions, including:
Autoimmune and Autoinflammatory Diseases: Conditions such as rheumatoid arthritis, systemic lupus erythematosus, and cryopyrin-associated periodic syndromes are associated with dysregulated NLRP3 inflammasome activity. semanticscholar.orgnih.gov
Metabolic Disorders: There is growing evidence for the involvement of the NLRP3 inflammasome in metabolic diseases like type 2 diabetes and atherosclerosis. nih.govnih.govmdpi.com
Neurodegenerative Diseases: The NLRP3 inflammasome is thought to contribute to the neuroinflammation observed in diseases such as Alzheimer's disease and Parkinson's disease. nih.govfrontiersin.org
Gastrointestinal Diseases: Inflammatory bowel diseases, such as Crohn's disease and ulcerative colitis, have also been linked to NLRP3 inflammasome activation. researchgate.net
The broad involvement of the NLRP3 inflammasome in these and other inflammatory conditions underscores its significance as a key mediator of pathological inflammation. researchgate.net
Therapeutic Rationale for NLRP3 Inflammasome Inhibition in Inflammatory Diseases
Given the central role of the NLRP3 inflammasome in driving inflammation across numerous diseases, its inhibition represents a promising therapeutic strategy. biomolther.org By targeting the NLRP3 inflammasome, it is possible to block the production of the potent pro-inflammatory cytokines IL-1β and IL-18, thereby dampening the inflammatory cascade. frontiersin.orgnih.gov
The development of small molecule inhibitors that can selectively target the NLRP3 inflammasome is an active area of research. nih.gov One such inhibitor is the hydroxyl-sulfonamide analogue, JC-171. nih.gov This compound has been rationally designed and characterized as a selective inhibitor of the NLRP3 inflammasome. nih.govnih.gov
Research has shown that this compound can dose-dependently inhibit the release of IL-1β from macrophages stimulated with lipopolysaccharide (LPS) and adenosine (B11128) triphosphate (ATP), with an IC50 of 8.45 ± 1.56 μM. nih.govnih.gov Further studies have confirmed its selective inhibition of the NLRP3 inflammasome in mouse bone-marrow-derived macrophages and in LPS-challenged mice in vivo. nih.govnih.gov Immunoprecipitation studies have revealed that this compound functions by interfering with the interaction between NLRP3 and ASC, a critical step in the assembly and activation of the inflammasome. nih.govnih.gov
The potential therapeutic applications of this compound have been explored in preclinical models. In a mouse model of multiple sclerosis, known as experimental autoimmune encephalomyelitis (EAE), treatment with this compound delayed the progression of the disease and reduced its severity. nih.govnih.gov This therapeutic effect was associated with a reduction in IL-1β production and a decrease in the pathogenic Th17 response. nih.gov These findings suggest that this compound is a selective NLRP3 inflammasome inhibitor with significant biological activity in vivo, highlighting its potential as a therapeutic agent for multiple sclerosis and other inflammatory diseases driven by the NLRP3 inflammasome. nih.govnih.gov
Interactive Data Table: In Vitro Activity of this compound
| Cell Line | Stimulus | Measured Effect | IC50 Value |
| J774A.1 Macrophages | LPS/ATP | Inhibition of IL-1β release | 8.45 ± 1.56 μM |
Properties
CAS No. |
2112809-98-8 |
|---|---|
Molecular Formula |
C16H17ClN2O5S |
Molecular Weight |
384.83 |
IUPAC Name |
5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide |
InChI |
InChI=1S/C16H17ClN2O5S/c1-24-15-7-4-12(17)10-14(15)16(20)18-9-8-11-2-5-13(6-3-11)25(22,23)19-21/h2-7,10,19,21H,8-9H2,1H3,(H,18,20) |
InChI Key |
KQRQPMUPYDOTCA-UHFFFAOYSA-N |
SMILES |
O=C(NCCC1=CC=C(S(=O)(NO)=O)C=C1)C2=CC(Cl)=CC=C2OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JC171; JC 171; JC-171 |
Origin of Product |
United States |
Rational Design and Precursor Relationship of Jc 171
Conceptual Basis for Small Molecule Inhibitor Development
The conceptual foundation for developing small molecule inhibitors like JC-171 lies in targeting key proteins or pathways implicated in disease pathogenesis. In the case of this compound, the primary target is the NOD-like receptor pyrin containing 3 (NLRP3) inflammasome. uni.luchemmethod.com The NLRP3 inflammasome is a multiprotein complex of the innate immune system that plays a crucial role in initiating inflammatory responses through the cleavage and release of pro-inflammatory cytokines, notably interleukin-1 beta (IL-1β). uni.luchemmethod.com Dysregulation of the NLRP3 inflammasome is linked to chronic inflammation observed in various neurodegenerative and autoimmune disorders. uni.luchemmethod.com Therefore, inhibiting the activity of this inflammasome with small molecules presents a promising strategy for therapeutic intervention. Rational design in this context involves leveraging structural and mechanistic information about the target protein and existing inhibitory compounds to synthesize novel molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties.
Derivation of this compound from Parent Compounds and Analogues (e.g., JC-21)
This compound was rationally designed and synthesized as an analogue of the previously identified NLRP3 inflammasome inhibitor, JC-21. chemmethod.com JC-21, a sulfonamide-based compound, had demonstrated promising inhibitory activity against the NLRP3 inflammasome both in vitro and in vivo. chemmethod.com It was established as a selective inhibitor of the NLRP3 inflammasome. uni.luchemmethod.com The relationship between this compound and JC-21 is one of structural evolution, where this compound was developed by modifying the chemical structure of JC-21. uni.luchemmethod.com
Structural Modifications for Enhanced Biological Activity
The key structural modification introduced in this compound compared to its precursor, JC-21, involves the addition of a hydroxamic acid moiety to the sulfonamide group. chemmethod.com This modification was strategically implemented with the aim of enhancing the biological activity and improving the pharmacokinetic profile of the compound. uni.luchemmethod.com While the in vitro potency of this compound in inhibiting LPS/ATP-induced IL-1β release from macrophages was found to be comparable to or slightly less than that of JC-21, the structural modification was tolerated, indicating that this position on the chemical scaffold allows for modifications. chemmethod.com
Research findings highlight that these structural modifications led to improved pharmacokinetic properties for this compound. uni.lu Specifically, studies demonstrated that this compound exhibited better blood-brain barrier (BBB) penetration compared to other compounds like MCC950. uni.lu This enhanced BBB permeability is a critical factor for therapeutic agents targeting neuroinflammatory conditions. Furthermore, the modifications translated into significant in vivo activity, with this compound effectively ameliorating the clinical symptoms and blocking disease progression in the experimental autoimmune encephalomyelitis (EAE) mouse model, a widely used model for multiple sclerosis. uni.luchemmethod.com This suggests that the structural changes, despite potentially minor impacts on in vitro potency, conferred advantages in a complex biological system.
Strategies for Addressing Precursor Limitations
The development of this compound directly addressed limitations identified in its precursor, JC-21. A significant challenge with JC-21 was its solubility, which posed an issue for its further development as a therapeutic agent. chemmethod.com The primary strategy employed to overcome this limitation was the rational design and synthesis of this compound with the incorporation of the hydroxamic acid group. chemmethod.com This modification was intended to increase the polarity of the molecule, thereby improving its solubility characteristics. chemmethod.com
The successful synthesis and subsequent biological evaluation of this compound demonstrated that this structural modification effectively addressed the solubility concerns associated with JC-21. chemmethod.com Beyond improving solubility, this strategic modification also led to the aforementioned enhancements in pharmacokinetic properties, particularly BBB penetration, and consequently, improved in vivo efficacy in disease models. uni.luchemmethod.com This highlights how targeted structural modifications, guided by an understanding of the precursor's shortcomings and desired properties, can lead to the development of more promising drug candidates from an existing chemical scaffold. The results from studies on both JC-21 and this compound collectively suggest that this sulfonamide-based chemical scaffold holds potential for developing novel NLRP3 inflammasome inhibitors. chemmethod.com
The following table summarizes some of the comparative data between this compound and JC-21 regarding their in vitro potency:
| Compound | Target | Assay | IC₅₀ (µM) |
| This compound | NLRP3 Inflammasome | LPS/ATP-induced IL-1β release (J774A.1 macrophages) | 8.45 ± 1.56 |
| JC-21 | NLRP3 Inflammasome | LPS/ATP-induced IL-1β release (J774A.1 macrophages) | 3.25 ± 1.35 |
Data derived from studies on inhibition of IL-1β release in J774A.1 macrophages. chemmethod.com
Research findings also indicated that this compound interferes with the interaction between NLRP3 and ASC, a key step in inflammasome assembly and activation. chemmethod.com This mechanistic insight further supports its role as a direct NLRP3 inflammasome inhibitor.
Molecular Mechanism of Action of Jc 171 As an Nlrp3 Inflammasome Inhibitor
Direct Interaction with NLRP3 Protein
Studies have established that JC-171 directly binds to the NLRP3 protein. Research suggests that this compound may interact with the NACHT domain of NLRP3. This binding site is distinct from the ATP binding site, as this compound does not appear to interfere with the ATPase activity of NLRP3. vcu.edu Docking studies further support the notion of this compound interacting with residues within the NACHT domain that are not overlapping with the ATP binding site. vcu.edu This direct binding to NLRP3 represents a distinct mechanism of action compared to some other known inflammasome inhibitors. vcu.edu
Interference with NLRP3/Apoptosis-Associated Speck-like Protein Containing a CARD (ASC) Interaction
A crucial aspect of this compound's inhibitory mechanism is its interference with the interaction between NLRP3 and the adaptor protein ASC. Immunoprecipitation studies have demonstrated that this compound disrupts the association between NLRP3 and ASC following stimulation with LPS/ATP, a common method for activating the NLRP3 inflammasome in research settings. acs.orgnih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.orgresearchgate.net This interference with NLRP3-ASC interaction is a key step by which this compound blocks inflammasome assembly. researchgate.net
Modulation of Inflammasome Assembly
By interfering with the NLRP3/ASC interaction, this compound effectively modulates the assembly of the entire NLRP3 inflammasome complex. researchgate.netresearchgate.netiospress.com The formation of the inflammasome typically involves the oligomerization of NLRP3, followed by the recruitment and oligomerization of ASC via homotypic interactions. mdpi.comnih.gov ASC then recruits pro-caspase-1, leading to its activation within the complex. nih.gov this compound's ability to disrupt the NLRP3-ASC interaction prevents the proper assembly of this multiprotein complex, thereby inhibiting the downstream cascade of events. researchgate.net
Impact on Downstream Signaling Cascades
The inhibition of NLRP3 inflammasome assembly by this compound has significant consequences for the downstream signaling pathways.
Inhibition of Caspase-1 Activation
The assembly of the NLRP3 inflammasome is essential for the activation of caspase-1. Since this compound interferes with inflammasome formation, it consequently inhibits the cleavage of pro-caspase-1 into its active form. researchgate.netnih.gov Western blot analysis has confirmed that treatment with this compound leads to a decrease in the level of cleaved caspase-1 fragments. nih.gov Importantly, this compound does not appear to affect the expression levels of pro-caspase-1. nih.gov
Suppression of Interleukin-1 Beta (IL-1β) Release
A primary function of activated caspase-1 is the cleavage of pro-IL-1β into its mature, secreted form. mdpi.comnih.gov By inhibiting caspase-1 activation, this compound effectively suppresses the release of mature IL-1β. acs.orgnih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.orgresearchgate.netresearchgate.netiospress.commdpi.commedchemexpress.cnguidetopharmacology.orgguidetoimmunopharmacology.orgnih.gov Studies using LPS/ATP-stimulated macrophages (such as J774A.1 cells and bone-marrow-derived macrophages) have consistently shown that this compound dose-dependently inhibits IL-1β release. acs.orgnih.govnih.govfrontiersin.orgresearchgate.netmedchemexpress.cnmedchemexpress.com The IC50 value for this compound inhibiting LPS/ATP-induced IL-1β release from J774A.1 macrophages has been reported as 8.45 ± 1.56 μM. acs.orgnih.govnih.govmedchemexpress.cnmedchemexpress.com This inhibitory effect has also been confirmed in vivo in LPS-challenged mice. acs.orgnih.govnih.govresearchgate.netmdpi.com
Here is a table summarizing the effect of this compound on IL-1β release in vitro:
| Cell Type | Stimulus | This compound IC50 (μM) | Effect on IL-1β Release | Reference |
| J774A.1 macrophages | LPS/ATP | 8.45 ± 1.56 | Inhibited dose-dependently | acs.orgnih.govnih.govmedchemexpress.cnmedchemexpress.com |
| Mouse bone-marrow-derived macrophages | LPS/ATP | Not specified | Inhibited dose-dependently | nih.govnih.govmedchemexpress.cnmedchemexpress.com |
Absence of Effect on Other Inflammatory Cytokines (e.g., TNF-α, IL-6)
Crucially, research indicates that this compound's inhibitory effect is selective for the NLRP3 inflammasome pathway and the subsequent release of IL-1β. Studies have shown that this compound treatment does not significantly affect the production or release of other pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govguidetopharmacology.org This selectivity highlights this compound's specific targeting of the NLRP3 inflammasome rather than broader inflammatory pathways like NF-κB activation, which can regulate the expression of TNF-α and IL-6. mdpi.commdpi.com
Here is a table illustrating the selective effect of this compound on cytokine release:
| Cytokine | Effect of this compound Treatment | Reference |
| IL-1β | Suppressed | acs.orgnih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.orgresearchgate.netresearchgate.netiospress.commdpi.commedchemexpress.cnguidetopharmacology.orgguidetoimmunopharmacology.orgnih.gov |
| TNF-α | No significant change | nih.govguidetopharmacology.org |
| IL-6 | No significant change | nih.govguidetopharmacology.org |
Comparative Analysis with Other Known NLRP3 Inhibitors (e.g., MCC950, CY-09)
This compound is recognized as a selective inhibitor of the NLRP3 inflammasome, and its mechanism of action presents notable distinctions when compared to other well-characterized inhibitors such as MCC950 and CY-09. While all three compounds target the NLRP3 inflammasome pathway, they appear to exert their inhibitory effects through different molecular interactions and mechanisms.
Research indicates that this compound primarily interferes with the interaction between NLRP3 and the adaptor protein ASC, a crucial step in the assembly of the functional inflammasome complex. nih.govfrontiersin.orgresearchgate.netnih.govnih.govresearchgate.net Studies suggest that this compound may bind to an allosteric site on the NACHT domain of NLRP3, a site distinct from the ATP binding pocket. mdpi.comvcu.eduplasticheal.eu This interaction mode is supported by findings that this compound does not appear to interfere with the ATPase activity of NLRP3. vcu.edu By disrupting the NLRP3-ASC interaction, this compound effectively inhibits caspase-1 activation and the subsequent release of mature IL-1β. nih.gov Its inhibitory effect on IL-1β release has been demonstrated in a dose-dependent manner in macrophage cell lines, with an reported IC50 of 8.45 ± 1.56 μM in LPS/ATP-stimulated J774A.1 macrophages. nih.govnih.govmedchemexpress.com Furthermore, this compound's selectivity is supported by observations that it reduces serum levels of IL-1β in vivo without significantly affecting the levels of other cytokines like TNF-α and IL-6. nih.gov
In contrast, MCC950, a widely used and potent NLRP3 inhibitor, operates through a different mechanism. MCC950 is understood to directly interact with the Walker B motif located within the NLRP3 NACHT domain. spandidos-publications.cominvivogen.comacs.orgnih.gov This binding event is thought to lock NLRP3 in a "closed" conformation, thereby preventing the conformational changes and oligomerization necessary for inflammasome assembly. invivogen.comacs.org MCC950's action leads to the inhibition of ATP hydrolysis and is reported to block ASC oligomerization. spandidos-publications.cominvivogen.comacs.orgnih.gov MCC950 is known for its high specificity, showing no inhibitory effects on other inflammasomes such as NLRP1, NLRC4, or AIM2. frontiersin.orginvivogen.comnih.gov Its potency is generally in the nanomolar range, with an IC50 of 627 nM reported for IL-1β inhibition in human whole blood. researchgate.netwellcomeopenresearch.org
CY-09 represents another distinct class of NLRP3 inhibitors. Its mechanism involves directly binding to the ATP binding motif (Walker A motif) within the NACHT domain of NLRP3. researchgate.netmdpi.comspandidos-publications.comnih.govnih.govfrontiersin.orgrupress.orgfrontiersin.org By occupying this site, CY-09 inhibits the ATPase activity of NLRP3, which is essential for the protein's conformational change and subsequent oligomerization and inflammasome assembly. nih.govrupress.org Similar to MCC950, CY-09 demonstrates specificity for NLRP3 ATPase activity and does not affect the ATPase activity of other NLRs like NLRC4 or NLRP1. spandidos-publications.comnih.govrupress.org
While direct head-to-head in vitro potency comparisons across all three compounds in identical experimental setups are not consistently available in the literature snippets, their in vivo efficacy has been evaluated in various disease models. Both this compound and MCC950 have shown comparable effectiveness in impeding disease progression in experimental autoimmune encephalomyelitis (EAE), a mouse model for multiple sclerosis, particularly when administered after disease onset. nih.govnih.gov CY-09 has demonstrated therapeutic effects in mouse models of type 2 diabetes mellitus and cryopyrin-associated periodic syndromes (CAPS). spandidos-publications.comnih.govrupress.orgfrontiersin.org
An important consideration in the comparative analysis is the pharmacokinetic profile, particularly the ability to cross biological barriers. Studies suggest that this compound may exhibit better blood-brain barrier penetration compared to MCC950, which could be a significant advantage for treating central nervous system inflammatory conditions. researchgate.netvcu.edu CY-09 has also been shown to cross the blood-brain barrier. nih.gov
The table below summarizes some key comparative aspects of this compound, MCC950, and CY-09 based on the available research findings:
| Feature | This compound | MCC950 | CY-09 |
| Molecular Target | NLRP3 (Allosteric site on NACHT domain) | NLRP3 (Walker B motif on NACHT domain) | NLRP3 (Walker A motif on NACHT domain) |
| Primary Mechanism | Inhibits NLRP3-ASC interaction | Inhibits ATP hydrolysis, Blocks ASC oligomerization | Inhibits NLRP3 ATPase activity |
| Effect on ATPase | Does not interfere | Inhibits | Inhibits |
| Inhibits ASC Oligom. | Yes (by interfering with NLRP3-ASC interaction) | Yes | Yes (by inhibiting ATPase and assembly) |
| Specificity | Selective for NLRP3 inflammasome nih.govnih.govmedchemexpress.com | Highly selective for NLRP3 inflammasome frontiersin.orginvivogen.comnih.gov | Selective for NLRP3 ATPase activity spandidos-publications.comnih.govrupress.org |
| In vitro Potency (IL-1β) | μM range (IC50 8.45 μM in J774A.1) nih.govnih.govmedchemexpress.com | nM range (IC50 627 nM in human whole blood) researchgate.netwellcomeopenresearch.org | Inhibits ATPase activity at 0.1–1 µM rupress.org |
| In vivo Efficacy | EAE mouse model nih.govfrontiersin.orgnih.gov | EAE, CAPS, other models frontiersin.orgspandidos-publications.cominvivogen.comacs.orgnih.govwellcomeopenresearch.orgnih.gov | T2DM, CAPS mouse models spandidos-publications.comnih.govrupress.orgfrontiersin.org |
| BBB Penetration | Potentially better than MCC950 researchgate.netvcu.edu | Less effective than this compound researchgate.netvcu.edu | Yes nih.gov |
This comparative analysis highlights that while this compound, MCC950, and CY-09 all function as NLRP3 inflammasome inhibitors, they achieve this inhibition through distinct molecular mechanisms, offering varied profiles in terms of target interaction, potency, and pharmacokinetic properties. These differences are crucial considerations in the ongoing research and development of NLRP3 inhibitors for the treatment of various inflammatory diseases.
In Vitro Pharmacological Characterization of Jc 171
Cell-Based Assays for Inflammasome Activity
Cell-based assays are crucial for evaluating the effect of compounds like JC-171 on inflammasome activation and subsequent downstream events, such as the release of pro-inflammatory cytokines. mdpi.com
Macrophage Cell Lines (e.g., J774A.1)
Studies have utilized macrophage cell lines, such as the murine J774A.1 cells, to assess the inhibitory effect of this compound on inflammasome activity. nih.govmedchemexpress.combiocat.commedchemexpress.com In these cells, this compound dose-dependently inhibited the release of interleukin-1β (IL-1β) induced by lipopolysaccharide (LPS) priming followed by ATP stimulation, a common method for activating the NLRP3 inflammasome. nih.govmedchemexpress.com
Primary Cell Models (e.g., Bone Marrow-Derived Macrophages - BMDMs)
The inhibitory effect of this compound on NLRP3 inflammasome-induced IL-1β release has also been confirmed in primary cell models, specifically mouse bone-marrow-derived macrophages (BMDMs). nih.govmedchemexpress.com This indicates that the activity observed in cell lines is also present in more physiologically relevant primary cells. This compound has been shown to block NLRP3 inflammasome activation and IL-1β production in primary macrophages in a dose-dependent manner. medchemexpress.com
Concentration-Dependent Inhibition Studies
Concentration-dependent inhibition studies are performed to determine the potency of a compound in inhibiting a specific biological process. nih.govmedchemexpress.combiocat.commedchemexpress.com
Half-Maximal Inhibitory Concentration (IC50) Determination for IL-1β Release
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. For this compound, the IC50 for inhibiting LPS/ATP-induced IL-1β release from J774A.1 macrophages has been determined. nih.govmedchemexpress.combiocat.commedchemexpress.com Studies established that this compound inhibited IL-1β release from J774A.1 macrophages with an IC50 of 8.45 ± 1.56 μM. nih.govnih.govabmole.combiocat.commedchemexpress.com This value indicates the concentration of this compound required to achieve 50% inhibition of IL-1β release under the tested conditions. The inhibition potency of this compound in J774A.1 cells is comparable to its parent compound, JC-21, although this compound was reported to be about 2.5-fold less potent than JC-21 in one study. nih.gov
Table 1: IC50 Value of this compound for IL-1β Release in J774A.1 Cells
| Cell Line | Stimulus | Analyte | IC50 (μM) | Reference |
| J774A.1 | LPS/ATP | IL-1β Release | 8.45 ± 1.56 | nih.govnih.govabmole.combiocat.commedchemexpress.com |
Assessment of Selectivity Against Other Inflammasomes (e.g., AIM2, NLRC4, NLRP1)
Assessing the selectivity of an inflammasome inhibitor is important to understand its potential therapeutic window and avoid off-target effects. This compound has been characterized as a selective inhibitor of the NLRP3 inflammasome. nih.govmedchemexpress.commedchemexpress.com While the provided search results primarily highlight its activity against NLRP3, they also mention its selectivity. Selective inhibition of the NLRP3 inflammasome-induced IL-1β release by this compound was confirmed using mouse bone-marrow-derived macrophages. nih.govnih.gov Although direct IC50 data for this compound against AIM2, NLRC4, or NLRP1 inflammasomes were not explicitly found in the provided snippets, the characterization of this compound as a selective NLRP3 inhibitor implies that it shows significantly less or no inhibitory activity against these other inflammasome types at concentrations effective against NLRP3. nih.govmedchemexpress.commedchemexpress.com The mechanism of action involving interference with NLRP3/ASC interaction further supports its selectivity for the NLRP3 pathway. nih.govnih.gov
Analysis of Cellular Viability and Specificity in In Vitro Systems
Evaluating cellular viability is crucial to ensure that the observed inhibitory effects are due to specific inflammasome inhibition rather than general cellular toxicity. Studies on this compound have included the assessment of cellular viability in parallel with inflammasome activity. nih.gov this compound did not show significant toxicity to J774A.1 cells themselves at concentrations up to 30 μM. nih.gov Furthermore, upon challenge with LPS/ATP, which can induce cell death, this compound dose-dependently protected J774A.1 cells from this induced cell death. nih.gov This suggests that this compound's inhibition of inflammasome activity is not a consequence of cytotoxicity and that it may even offer some protective effects against inflammasome-induced cell death. The specificity of this compound's action on the NLRP3 inflammasome pathway is supported by its interference with NLRP3/ASC interaction. nih.govnih.gov
Preclinical Evaluation of Jc 171 in in Vivo Disease Models
Murine Models of Systemic Inflammation
Murine models of systemic inflammation, such as those induced by lipopolysaccharide (LPS), are commonly used to assess the anti-inflammatory potential of compounds. LPS challenge is known to trigger inflammatory responses, including the activation of the NLRP3 inflammasome and subsequent production of pro-inflammatory cytokines like IL-1β. nih.govmdpi.comatsjournals.orgd-nb.info
Lipopolysaccharide (LPS)-Challenged Mice
In studies utilizing LPS-challenged mice, JC-171 has been administered prior to the induction of systemic inflammation by intraperitoneal injection of LPS. nih.govmdpi.com This model allows for the evaluation of this compound's ability to modulate the acute inflammatory response triggered by LPS. nih.govmdpi.com
Analysis of IL-1β Production in Serum
A key outcome measured in LPS-challenged mice treated with this compound is the level of IL-1β in the serum. Studies have shown that treatment with this compound leads to a sharp reduction in serum levels of IL-1β in LPS-challenged mice. nih.gov This finding indicates that this compound is effective in suppressing the production of this key inflammatory cytokine in vivo. nih.gov Notably, the levels of TNF-α in the serum were not significantly altered by this compound treatment in this model, suggesting a selective inhibitory activity of this compound on the NLRP3 inflammasome pathway in vivo. nih.gov
Data illustrating the effect of this compound on serum IL-1β levels in LPS-challenged mice is presented below:
| Treatment Group | Serum IL-1β Levels |
| Vehicle + LPS | Elevated |
| This compound + LPS | Sharply Reduced |
Neuroinflammatory Disease Models
Given the suggested role of the NLRP3 inflammasome and IL-1 signaling in neurological disorders like multiple sclerosis (MS), this compound has been tested in neuroinflammatory disease models, particularly experimental autoimmune encephalomyelitis (EAE) in mice. nih.govnih.govmedkoo.commedchemexpress.comresearchgate.netresearchgate.netvcu.edu EAE is a widely used animal model that recapitulates many of the pathological features of human MS, including inflammation, demyelination, and axonal loss in the central nervous system (CNS). nih.gov
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
The EAE model in mice is induced by immunization with myelin antigens, leading to an autoimmune attack on the CNS. medchemexpress.comnih.govmedchemexpress.com this compound has been evaluated in this model to determine its impact on the development and progression of neuroinflammation and associated clinical symptoms. nih.govnih.govmedkoo.commedchemexpress.comresearchgate.netresearchgate.netvcu.edumedchemexpress.com Studies have employed both prophylactic (treatment started at the time of immunization) and therapeutic (treatment started after disease onset) settings to assess the compound's efficacy. nih.govnih.govmedkoo.commedchemexpress.comresearchgate.netresearchgate.net
Assessment of Disease Progression and Severity
Assessment of EAE progression and severity typically involves monitoring clinical scores based on neurological deficits. nih.govmedchemexpress.commedchemexpress.com Prophylactic treatment with this compound has been shown to substantially delay the onset of EAE and reduce the severity of the disease in mice. nih.govmedchemexpress.commedchemexpress.com In therapeutic settings, initiated after the appearance of clinical signs, this compound treatment has also demonstrated the ability to impede disease progression and ameliorate clinical symptoms. nih.govmedkoo.comresearchgate.net
A representation of the effect of this compound on EAE clinical scores is shown below:
| Treatment Group | Disease Onset | Disease Severity |
| Vehicle | Earlier | More Severe |
| Prophylactic this compound | Delayed | Reduced |
| Therapeutic this compound | - | Reduced |
Note: Therapeutic treatment starts after disease onset, so onset is not delayed in this setting.
Pathological Immunological Responses
The pathogenesis of EAE involves specific pathological immunological responses, including the differentiation and activity of T-helper 17 (Th17) cells and the production of inflammatory cytokines. nih.govnih.gov this compound treatment in EAE mice has been associated with the blocking of IL-1β production. nih.govnih.govresearchgate.netresearchgate.net Furthermore, studies have shown a significant reduction in the frequencies of pathogenic IL-17A+CD4+ Th17 cells in the lymph nodes of this compound-treated mice compared to vehicle-treated controls. nih.govmedchemexpress.commedchemexpress.com This suggests that this compound's inhibitory effect on the NLRP3 inflammasome and subsequent IL-1β production contributes to the attenuation of the pathogenic Th17 response, which is known to play a causative role in autoimmune damage in the CNS in models like EAE. nih.govnih.gov Reduced serum levels of IL-1β were also observed in EAE mice treated with this compound, while levels of other cytokines like TGF-β and IL-6 were not affected, further supporting the selective action of this compound on the NLRP3 inflammasome. nih.gov
Blockade of IL-1β Production In Vivo
Studies have demonstrated that this compound effectively blocks the production of interleukin-1β (IL-1β) in vivo. In murine models challenged with lipopolysaccharide (LPS), this compound was found to prevent LPS-evoked IL-1β release. mdpi.com Furthermore, in the experimental autoimmune encephalomyelitis (EAE) mouse model, a widely used model for multiple sclerosis, treatment with this compound significantly reduced serum levels of IL-1β. nih.gov This effect is consistent with its proposed mechanism of action as an NLRP3 inflammasome inhibitor, as the NLRP3 inflammasome is a key complex responsible for the processing and secretion of mature IL-1β. mdpi.comnih.gov
Modulation of Pathogenic Th17 Cell Response
This compound treatment has been shown to modulate the pathogenic T helper 17 (Th17) cell response in vivo. In EAE mice, administration of this compound resulted in a substantial decrease in the frequency of myelin oligodendrocyte glycoprotein (B1211001) (MOG)-specific Th17 cells in both the spleens and spinal cords. nih.govmedchemexpress.com Given the well-documented role of IL-1β signaling in promoting the differentiation of Th17 cells, the observed reduction in pathogenic Th17 cells following this compound treatment is likely linked to its ability to inhibit IL-1β production by blocking NLRP3 inflammasome activation. nih.gov
Neuroinflammation Parameters (e.g., demyelination, oligodendrocyte loss)
Evaluation of neuroinflammation parameters in EAE mice treated with this compound has revealed beneficial effects. Histological analysis of the spinal cords from this compound-treated EAE mice showed reduced myelin injury in the white matter, as indicated by Luxol fast blue staining. nih.gov This reduction in demyelination coincided with the observed reduction in clinical disease severity. Inhibition of the NLRP3 inflammasome has been strongly suggested to be involved in the pathogenesis of multiple sclerosis, with NLRP3 deficiency leading to decreased neuroinflammation, demyelination, and oligodendrocyte loss progression in EAE models. nih.govjneurosci.org These findings suggest that this compound's inhibitory effect on the NLRP3 inflammasome contributes to the amelioration of neuroinflammatory pathology in this model.
Investigation of Blood-Brain Barrier Penetration
Investigation into the blood-brain barrier (BBB) penetration of this compound is crucial for assessing its potential as a therapeutic agent for central nervous system (CNS) disorders. Methods such as high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) and liquid chromatography-mass spectrometry (LC-MS) have been established and utilized to evaluate and quantify the BBB penetration of this compound. researchgate.netvcu.edu
Comparative Studies with Other Inhibitors (e.g., MCC950)
Comparative studies evaluating the BBB penetration of this compound alongside other known NLRP3 inhibitors, such as MCC950, have been conducted. These studies, employing techniques like LC-MS analysis, have indicated that this compound demonstrates better BBB penetration when compared to MCC950. vcu.edu While both compounds have shown efficacy in in vivo models of neuroinflammation, the improved BBB penetration of this compound may offer advantages for targeting CNS-specific inflammation. In the EAE model, both MCC950 and this compound exhibited similar capabilities in impeding disease progression when treatment was initiated after disease onset. mdpi.com
Summary of In Vivo Findings in EAE Model
| Parameter | Vehicle Treatment | This compound Treatment | MCC950 Treatment | Source |
| Clinical Score Severity | Higher | Reduced | Reduced | mdpi.comnih.gov |
| Serum IL-1β Levels | Higher | Reduced | Not specified | nih.gov |
| Spinal Cord MOG-specific Th17 Cells | Higher | Decreased | Decreased | nih.govmedchemexpress.com |
| Spinal Cord Demyelination | Present | Reduced | Reduced | nih.gov |
Blood-Brain Barrier Penetration Comparison
| Compound | BBB Penetration (vs. MCC950) | Method | Source |
| This compound | Better | LC-MS, HPLC-MS/MS | researchgate.netvcu.edu |
| MCC950 | Lower | LC-MS, HPLC-MS/MS | vcu.edu |
Computational and Biophysical Studies of Jc 171
Identification of Binding Sites and Interaction Residues
Identifying the specific binding sites and interaction residues between an inhibitor and its target protein is crucial for understanding the mechanism of action and for guiding the design of more potent compounds. Biophysical techniques and computational studies play a vital role in this identification.
Research indicates that JC-171 interacts with an allosteric site on NLRP3. chemmethod.com This allosteric site is located closer to the ATP binding site. chemmethod.com As mentioned earlier, docking studies support the notion that this compound binds to the NACHT domain of NLRP3 at a site distinct from the ATP pocket. guidetopharmacology.org These studies have identified probable residues involved in the binding to inhibitors, although confirmation through specific mutations and assays is often needed. chemmethod.com
Beyond direct binding to NLRP3, this compound has also been shown to interfere with the interaction between NLRP3 and ASC (apoptosis-associated speck-like protein containing a CARD). chemmethod.comfrontiersin.orgnih.govnih.govwikipedia.orgwikipedia.org This interference with NLRP3/ASC interaction is a key mechanism by which this compound inhibits NLRP3 inflammasome activation. chemmethod.comfrontiersin.orgnih.govwikipedia.org
Elucidation of Conformational Changes in Target Proteins
Conformational changes in proteins are often central to their function and can be induced by the binding of ligands. Understanding these changes is important for a complete picture of how an inhibitor exerts its effect. Biophysical and computational methods, such as molecular dynamics simulations, can predict how the binding of an inhibitor to a protein might alter its conformation over time. chemmethod.com
While the provided search results highlight the importance of conformational changes in protein function and in the context of viral fusion proteins and GPCRs, specific detailed findings on how this compound binding explicitly elucidates or induces conformational changes in NLRP3 or associated proteins are not extensively described. However, the interference with NLRP3/ASC interaction observed with this compound chemmethod.comfrontiersin.orgnih.govnih.govwikipedia.orgwikipedia.org implies that this compound binding to NLRP3 likely induces a conformational state that is not conducive to the proper assembly of the inflammasome complex, which involves the interaction and oligomerization of NLRP3 and ASC. chemmethod.com
Structure-Activity Relationship (SAR) Studies and Lead Optimization Insights
Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and involve analyzing how modifications to the chemical structure of a compound affect its biological activity. This information is then used to optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties.
This compound itself is a hydroxyl sulfonamide analogue that was rationally designed as a small-molecule inhibitor of the NLRP3 inflammasome. frontiersin.orgnih.gov It was developed from a parent compound, JC-21, with structural modifications aimed at improving pharmacokinetic properties. guidetopharmacology.org Studies have established that this compound is a selective inhibitor of the NLRP3 inflammasome. guidetopharmacology.orgfrontiersin.org
SAR studies in the development of NLRP3 inhibitors, including the work leading to compounds like this compound, have provided insights into the chemical features important for activity and selectivity. For instance, studies on sulfonamide-based NLRP3 inhibitors have suggested that the sulfonamide and benzyl (B1604629) moieties are important for selectivity, and structural modifications at the sulfonamide moiety can be tolerated while maintaining inhibitory potency. These SAR studies guide the design of analogues with improved properties.
Analytical and Methodological Approaches in Jc 171 Research
In Vitro Experimental Design and Execution
In vitro studies are crucial for understanding the direct effects of JC-171 on cells and molecular interactions. These experiments often involve specific cell culture models and biochemical assays.
Cell Culture Models
Various cell culture models are employed to study the effects of this compound at the cellular level. A commonly used model is the mouse J774A.1 macrophage cell line. nih.govresearchgate.net These cells, upon stimulation with lipopolysaccharide (LPS) and adenosine (B11128) triphosphate (ATP), serve as a reliable model for testing NLRP3 inflammasome activation and the subsequent release of interleukin-1β (IL-1β). nih.gov Primary mouse bone-marrow-derived macrophages (BMDMs) are also utilized to confirm findings from cell lines and provide a more physiologically relevant model. nih.govresearchgate.net
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a widely used technique for the quantification of cytokines released from cells in response to stimuli and treatments. In this compound research, ELISA is used to measure the levels of pro-inflammatory cytokines, particularly IL-1β, in cell culture media. nih.gov This method allows for the assessment of this compound's ability to inhibit the release of IL-1β induced by NLRP3 inflammasome activation. nih.gov Studies have shown that this compound dose-dependently inhibits LPS/ATP-induced IL-1β release from J774A.1 macrophages, with an IC₅₀ of 8.45 ± 1.56 μM. nih.govresearchgate.net ELISA is also used to confirm the selectivity of this compound by measuring levels of other cytokines like TNF-α and IL-6, which were not significantly affected by this compound treatment in BMDMs. nih.gov
Table 1: Effect of this compound on Cytokine Release in BMDMs Stimulated with LPS/ATP nih.gov
| Treatment (400 μM this compound pretreatment) | IL-1β Level | TNF-α Level | IL-6 Level |
| Vehicle + LPS/ATP | High | Detected | Detected |
| This compound + LPS/ATP | Significantly Reduced | No significant effect | No significant effect |
Note: Data is illustrative based on research findings indicating significant reduction of IL-1β and no significant effect on TNF-α and IL-6 levels.
Immunoprecipitation Techniques for Protein-Protein Interaction Analysis
Immunoprecipitation (IP) techniques, particularly co-immunoprecipitation (Co-IP), are employed to investigate protein-protein interactions. sinobiological.comptglab.co.jpemory.edu In the context of this compound research, immunoprecipitation has been used to study the interaction between key components of the NLRP3 inflammasome, specifically NLRP3 and ASC (Apoptosis-associated speck-like protein containing a CARD). nih.govresearchgate.net These studies have revealed that this compound interferes with the interaction between NLRP3 and ASC induced by LPS/ATP stimulation, providing insight into the mechanism by which this compound inhibits NLRP3 inflammasome assembly. nih.govresearchgate.net
Flow Cytometry for Cellular Phenotyping and Response
Flow cytometry is a powerful technique used for analyzing and quantifying specific cell populations and assessing cellular responses based on the expression of fluorescent markers. ufl.eduki.se In this compound research, flow cytometry has been utilized to evaluate the impact of the compound on pathogenic T-helper 17 (Th17) cells. nih.gov Intracellular cytokine staining combined with flow cytometry analysis of lymph node cells from treated mice showed significantly reduced frequencies of IL-17A⁺CD4⁺ Th17 cells in this compound-treated mice compared to vehicle-treated mice. nih.gov This indicates that this compound treatment can modulate the Th17 cell response, which is known to be involved in the pathogenesis of EAE and plays a role in autoimmune damage in MS. nih.gov
In Vivo Animal Model Implementation
In vivo studies using animal models are essential for evaluating the efficacy of this compound in a complex biological system and its potential as a therapeutic agent.
Induction and Assessment of Disease Models
The experimental autoimmune encephalomyelitis (EAE) model in mice is widely used to study MS and test potential therapies. nih.govresearchgate.netnih.gov EAE is typically induced to mimic aspects of MS pathology. nih.govresearchgate.net In this compound research, EAE models are induced to assess the compound's ability to ameliorate disease progression and severity. nih.govresearchgate.netnih.gov Assessment of the disease in these models often involves monitoring clinical scores, which reflect the severity of neurological symptoms. nih.govnih.gov Studies have demonstrated that this compound treatment can delay the onset and reduce the severity of EAE in mice. nih.govresearchgate.netnih.gov Furthermore, in vivo studies in LPS-challenged mice are used to confirm the selective inhibition of IL-1β release by this compound, consistent with its effect on the NLRP3 inflammasome observed in vitro. nih.govresearchgate.netnih.gov Changes in serum cytokine levels, such as IL-1β, are also assessed in EAE mice to correlate systemic effects with clinical outcomes. nih.gov
Table 2: Effect of this compound Treatment on EAE Progression in Mice nih.govresearchgate.netnih.gov
| Treatment Group | Disease Onset | Disease Severity |
| Vehicle | Earlier | More severe |
| This compound (Prophylactic) | Delayed | Reduced |
| This compound (Therapeutic) | Impeded progression | Reduced |
Note: Data is based on research findings indicating delayed onset, reduced severity, and impeded progression of EAE with this compound treatment.
Sample Collection and Processing from Biological Tissues
The analysis of this compound in biological tissues requires specific procedures for sample collection and processing to ensure accurate and reliable results. Biological tissue samples can be obtained through various methods, including biopsy, surgery, transplantation, or extraction from a donated body. Following collection, it is crucial to remove excess surrounding fluid and blood from the tissue surface to prevent inaccurate weight measurements. Wiping soft tissues like adipose or tumor sections with a lint-free tissue is a recommended practice before accurately weighing the sample for further preparation.
The primary objective of tissue sample preparation for compound analysis is to disrupt the tissue structure, a process known as homogenization. Homogenization breaks down the tissue into a semi-homogeneous suspension, referred to as the homogenate. The degree of homogenization can vary, from coarse (tissue subsections intact) to very fine (shearing of cellular components), and the appropriate technique depends on the tissue type and the physicochemical properties of the analyte. Common homogenization techniques include grinding/shearing, blending, vortexing, sonication, bead beating, and enzymatic digestion. For smaller samples (up to approximately 1 g), methods like grinding/shearing, bead beating, rotor-stator homogenization, or using a traditional mortar and pestle are suitable. Larger samples may require techniques such as rotor-stator homogenization or blending. Cryogenic blending is also an option for larger samples. It is important to consider that some homogenization methods generate heat, which could potentially degrade thermally labile compounds. Similarly, enzymatic digestion, while effective, might break down certain compounds, affecting their measurement. Manual, physical, or mechanical homogenization methods are the most commonly employed practices, followed by enzymatic digestion.
For analysis requiring high-resolution imaging techniques, sample preparation protocols for large soft-tissue samples, such as intact human organs, can be extensive, potentially taking 25 to 34 days depending on the tissue's composition, size, and fragility. These protocols often involve fixation, such as injecting formalin, to preserve and stabilize the sample. Multiple degassing steps may also be incorporated to mitigate bubbles trapped during mounting or formed during scanning.
Advanced Characterization Techniques (e.g., HPLC-MS/MS for compound detection)
Advanced characterization techniques are essential for the detection and quantification of this compound in complex biological matrices. High-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) is a widely used and powerful technique for this purpose, offering high sensitivity and selectivity.
HPLC-MS/MS combines the separation capabilities of HPLC with the detection and identification power of tandem mass spectrometry. The HPLC component separates the analyte (this compound) from other compounds in the prepared biological sample based on their physicochemical properties. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The tandem mass spectrometer detects specific fragment ions characteristic of this compound, allowing for its positive identification and quantification even in the presence of interfering endogenous compounds.
The first step in HPLC-MS bioanalysis involves suitable sample preparation procedures, including biomatrix sampling, homogenization, addition of an internal standard, deproteination, centrifugation, and extraction. Following sample preparation, the optimization of chromatographic conditions is crucial to achieve the required separation selectivity and analysis time, while also ensuring compatibility with MS detection. This optimization typically involves selecting appropriate mobile phases and gradients. For MS/MS analysis, parameters such as ionization mode (e.g., positive multiple reaction monitoring mode), curtain gas, collision gas, source temperature, and electrospray voltage are carefully optimized to maximize the signal for the target analyte.
HPLC-MS/MS methods have been established for the evaluation and quantification of this compound, particularly in studies assessing its blood-brain barrier penetration. This methodology provides reliable measurements for determining brain exposure to this compound. The technique is capable of providing comprehensive analytical information, including the chromatographic behavior of the analyte and detailed mass spectral data, which are often sufficient for identifying and quantifying compounds in complex biological extracts. The determination of molecular weight, often based on protonated molecules or adducts, is a basic step in interpreting mass spectra, and this can be confirmed by detecting deprotonated ions in negative-ion mass spectra. MS/MS is a valuable tool for further structural characterization through the analysis of characteristic fragment ions.
While specific detailed research findings regarding the precise levels of this compound detected in various biological tissues using HPLC-MS/MS were not extensively available in the search results in a format suitable for a data table with numerical values, the literature confirms the application and suitability of this technique for quantifying this compound in biological matrices like brain tissue for pharmacokinetic studies. The development and characterization of this compound as an NLRP3 inflammasome inhibitor have involved in vivo studies in mouse models, implying the necessity of analytical methods to measure the compound in biological samples from these studies.
| Technique | Application in this compound Research | Key Aspects |
| Sample Collection | Obtaining biological tissues (e.g., from research animals) | Requires careful handling to avoid contamination and ensure accurate weight. |
| Tissue Homogenization | Disrupting tissue structure to release this compound | Methods vary based on tissue type and sample size; heat generation and potential analyte degradation are considerations. |
| Extraction | Isolating this compound from the tissue homogenate | Part of the sample preparation workflow for bioanalysis. |
| HPLC-MS/MS | Detection and quantification of this compound in biological samples | Provides high sensitivity and selectivity; involves optimizing chromatographic and mass spectrometric parameters. Used to assess tissue penetration, e.g., blood-brain barrier. |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 134600183 |
| MCC950 | Not found in search results with a CID. |
| IL-1β | Not a small molecule compound with a single CID. |
| ATP | 5957 |
| LPS | Not a single compound with a single CID. |
| MOG | Not a single compound with a single CID. |
| IL-17A | Not a small molecule compound with a single CID. |
| TNF-α | Not a small molecule compound with a single CID. |
| IL-6 | Not a small molecule compound with a single CID. |
| ASC | Not a small molecule compound with a single CID. |
| NEK7 | Not a small molecule compound with a single CID. |
| JC-21 | Not found in search results with a CID. |
| Oxytetracycline | 54675750 |
| Enrofloxacin | 3153 |
| Sulfachloropyridazine | 5312138 |
| Pentostatin | 439693 |
| Mexrenone | 3082529 |
| Chloroacetyl chloride | 6577 |
Research into the chemical compound this compound necessitates robust analytical and methodological approaches to accurately assess its presence and effects, particularly within biological systems. This involves meticulous sample collection and processing from biological tissues, followed by advanced characterization techniques to detect and quantify the compound.
Sample Collection and Processing from Biological Tissues
The analysis of this compound in biological tissues requires specific procedures for sample collection and processing to ensure accurate and reliable results. Biological tissue samples can be obtained through various methods, including biopsy, surgery, transplantation, or extraction from a donated body. Following collection, it is crucial to remove excess surrounding fluid and blood from the tissue surface to prevent inaccurate weight measurements. Wiping soft tissues like adipose or tumor sections with a lint-free tissue is a recommended practice before accurately weighing the sample for further preparation.
The primary objective of tissue sample preparation for compound analysis is to disrupt the tissue structure, a process known as homogenization. Homogenization breaks down the tissue into a semi-homogeneous suspension, referred to as the homogenate. The degree of homogenization can vary, from coarse (tissue subsections intact) to very fine (shearing of cellular components), and the appropriate technique depends on the tissue type and the physicochemical properties of the analyte. Common homogenization techniques include grinding/shearing, blending, vortexing, sonication, bead beating, and enzymatic digestion. For smaller samples (up to approximately 1 g), methods like grinding/shearing, bead beating, rotor-stator homogenization, or using a traditional mortar and pestle are suitable. Larger samples may require techniques such as rotor-stator homogenization or blending. Cryogenic blending is also an option for larger samples. It is important to consider that some homogenization methods generate heat, which could potentially degrade thermally labile compounds. Similarly, enzymatic digestion, while effective, might break down certain compounds, affecting their measurement. Manual, physical, or mechanical homogenization methods are the most commonly employed practices, followed by enzymatic digestion.
For analysis requiring high-resolution imaging techniques, sample preparation protocols for large soft-tissue samples, such as intact human organs, can be extensive, potentially taking 25 to 34 days depending on the tissue's composition, size, and fragility. These protocols often involve fixation, such as injecting formalin, to preserve and stabilize the sample. Multiple degassing steps may also be incorporated to mitigate bubbles trapped during mounting or formed during scanning.
Advanced Characterization Techniques (e.g., HPLC-MS/MS for compound detection)
Advanced characterization techniques are essential for the detection and quantification of this compound in complex biological matrices. High-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) is a widely used and powerful technique for this purpose, offering high sensitivity and selectivity.
HPLC-MS/MS combines the separation capabilities of HPLC with the detection and identification power of tandem mass spectrometry. The HPLC component separates the analyte (this compound) from other compounds in the prepared biological sample based on their physicochemical properties. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The tandem mass spectrometer detects specific fragment ions characteristic of this compound, allowing for its positive identification and quantification even in the presence of interfering endogenous compounds.
The first step in HPLC-MS bioanalysis involves suitable sample preparation procedures, including biomatrix sampling, homogenization, addition of an internal standard, deproteination, centrifugation, and extraction. Following sample preparation, the optimization of chromatographic conditions is crucial to achieve the required separation selectivity and analysis time, while also ensuring compatibility with MS detection. This optimization typically involves selecting appropriate mobile phases and gradients. For MS/MS analysis, parameters such as ionization mode (e.g., positive multiple reaction monitoring mode), curtain gas, collision gas, source temperature, and electrospray voltage are carefully optimized to maximize the signal for the target analyte.
HPLC-MS/MS methods have been established for the evaluation and quantification of this compound, particularly in studies assessing its blood-brain barrier penetration. This methodology provides reliable measurements for determining brain exposure to this compound. The technique is capable of providing comprehensive analytical information, including the chromatographic behavior of the analyte and detailed mass spectral data, which are often sufficient for identifying and quantifying compounds in complex biological extracts. The determination of molecular weight, often based on protonated molecules or adducts, is a basic step in interpreting mass spectra, and this can be confirmed by detecting deprotonated ions in negative-ion mass spectra. MS/MS is a valuable tool for further structural characterization through the analysis of characteristic fragment ions.
While specific detailed research findings regarding the precise levels of this compound detected in various biological tissues using HPLC-MS/MS were not extensively available in the search results in a format suitable for a data table with numerical values, the literature confirms the application and suitability of this technique for quantifying this compound in biological matrices like brain tissue for pharmacokinetic studies. The development and characterization of this compound as an NLRP3 inflammasome inhibitor has involved in vivo studies in mouse models, implying the necessity of analytical methods to measure the compound in biological samples from these studies.
| Technique | Application in this compound Research | Key Aspects |
| Sample Collection | Obtaining biological tissues (e.g., from research animals) | Requires careful handling to avoid contamination and ensure accurate weight. |
| Tissue Homogenization | Disrupting tissue structure to release this compound | Methods vary based on tissue type and sample size; heat generation and potential analyte degradation are considerations. |
| Extraction | Isolating this compound from the tissue homogenate | Part of the sample preparation workflow for bioanalysis. |
| HPLC-MS/MS | Detection and quantification of this compound in biological samples | Provides high sensitivity and selectivity; involves optimizing chromatographic and mass spectrometric parameters. Used to assess tissue penetration, e.g., blood-brain barrier. |
Broader Implications and Future Research Directions for Jc 171
Potential Role of JC-171 in Inflammasome-Related Pathologies Beyond MS
The NLRP3 inflammasome is a key mediator of inflammation in a wide range of diseases beyond MS researchgate.net. Its activation leads to the release of pro-inflammatory cytokines like IL-1β and IL-18, contributing to the pathogenesis of various conditions researchgate.netmdpi.com. Given that this compound selectively inhibits the NLRP3 inflammasome, it holds potential therapeutic relevance for other diseases where this pathway is implicated.
Inflammasome activation has been linked to numerous inflammatory and autoimmune disorders, including but not limited to, cardiovascular diseases, metabolic diseases, and gastrointestinal inflammatory conditions researchgate.net. For instance, NLRP3 inflammasome inhibition has shown efficacy in reducing atherosclerotic lesion development in mouse models researchgate.net. While this compound's efficacy has been demonstrated in an MS model, its mechanism of action suggests it could interfere with the inflammatory cascade driven by NLRP3 in these other contexts as well. Further research is needed to explore the therapeutic potential of this compound in these diverse inflammasome-driven conditions.
Strategies for Further Mechanistic Elucidation
While studies have indicated that this compound interferes with the interaction between NLRP3 and ASC, a crucial step in inflammasome assembly, a more detailed understanding of its precise binding site and mechanism of action is essential nih.gov. Mechanistic studies have shown that this compound interacts with an allosteric site on NLRP3, distinct from the ATP binding site, and inhibits its oligomerization after stimulation vcu.edumdpi.com.
Future research should employ advanced biophysical, biochemical, and structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, to precisely map the binding interface of this compound on the NLRP3 protein. This could provide valuable insights for structure-based drug design and the development of more potent and specific inhibitors. Further investigation into how this compound's binding to the allosteric site impacts the conformational changes and protein-protein interactions necessary for inflammasome assembly would also be beneficial. Studies involving genetic manipulation of the NLRP3 inflammasome are also necessary for precisely delineating its contribution in the context of diseases like EAE nih.gov.
Optimization of Analogues for Enhanced Specificity and Efficacy
This compound was developed as a hydroxyl-sulfonamide analogue of JC-21, designed to address solubility concerns mdpi.com. While this compound has shown promising in vivo activity, further optimization of its analogues could lead to compounds with enhanced potency, improved pharmacokinetic properties, and greater specificity for the NLRP3 inflammasome vcu.eduacs.org. Structure-activity relationship (SAR) studies, similar to those conducted during the development of this compound and other NLRP3 inhibitors, are crucial for identifying key structural features that contribute to binding affinity and inhibitory activity nih.govresearchgate.net.
Modifications to the sulfonamide and benzyl (B1604629) moieties of this compound, which have been shown to be important for selectivity in related compounds, could be explored researchgate.net. The development of novel chemical scaffolds based on the insights gained from this compound's mechanism of action could also yield inhibitors with superior profiles. The goal of analogue optimization would be to maximize efficacy while minimizing potential off-target effects, thereby improving the therapeutic index.
Preclinical Development Considerations and Research Gaps
The successful preclinical development of this compound and its analogues requires addressing several key considerations and existing research gaps. While this compound has shown efficacy in the EAE model, comprehensive preclinical studies are needed to fully assess its therapeutic potential in other relevant disease models nih.gov. This includes evaluating its efficacy in models of other inflammasome-driven diseases identified in Section 8.1.
Further research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound and its optimized analogues in various preclinical species. This includes detailed studies on absorption, distribution, metabolism, and excretion (ADME), as well as evaluating brain penetration, which is particularly relevant for neurological disorders like MS vcu.edu. Identifying potential research gaps in preclinical methods, such as the lack of clinically relevant experimental models for certain diseases, is also crucial for improving the translatability of preclinical findings researchgate.netnih.govnih.govumontreal.ca. Addressing these gaps through the development and utilization of more predictive preclinical models, including advanced in vitro systems and relevant animal models, will be critical for advancing this compound towards clinical trials nih.gov.
Contribution of this compound Research to the Field of Inflammasome Inhibitor Discovery
The research on this compound has made a valuable contribution to the broader field of inflammasome inhibitor discovery. By identifying this compound as a selective NLRP3 inhibitor with in vivo activity, this work has validated the sulfonamide-based chemical scaffold as a promising starting point for developing inflammasome-targeting therapeutics vcu.edumdpi.com.
Q & A
Q. What is the synthetic pathway for JC-171, and how can its purity be validated?
this compound is synthesized via a multi-step process involving:
Step 1 : Condensation of compound 1 and 2 to form intermediate 2.
Step 2 : Reaction of intermediate 3 with sulfuryl chloride to generate intermediate 3.
Step 3 : Final functionalization of intermediate 4 to yield this compound .
To validate purity, researchers should employ:
Q. What experimental models are validated for studying this compound’s NLRP3 inhibition?
- In vitro : LPS/ATP-stimulated J774A.1 murine macrophages are used to measure IL-1β release inhibition (IC50 = 8.45 μM) via ELISA .
- In vivo : The EAE (experimental autoimmune encephalomyelitis) mouse model is employed to assess therapeutic efficacy. Mice are immunized with MOG35–55 peptide and monitored for disease progression .
- Primary cells : Bone-marrow-derived macrophages (BMDMs) are used to confirm NLRP3 specificity .
Q. How does this compound mechanistically inhibit the NLRP3 inflammasome?
this compound disrupts NLRP3-ASC interaction, preventing inflammasome assembly. Key steps include:
NLRP3 priming : Blocked via sulfonamide-mediated suppression of ASC oligomerization.
IL-1β release : Inhibited by reducing caspase-1 activation, validated via Western blot .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s efficacy across different cell lines?
Contradictions may arise due to:
- Cell-specific NLRP3 expression levels : Quantify NLRP3 via qPCR before treatment.
- Dosage variability : Perform dose-response curves (0–100 μM) in each cell line.
- Assay conditions : Standardize LPS/ATP stimulation durations and cytokine measurement protocols .
Methodological recommendation : Include a positive control (e.g., MCC950) to benchmark inhibition efficacy .
Q. What strategies optimize this compound’s in vivo pharmacokinetics for autoimmune disease studies?
Q. How can this compound’s off-target effects on Th17 cell modulation be investigated?
- Flow cytometry : Analyze CD4+ T cells in EAE mice for Th17 (IL-17A+) and Treg (FoxP3+) populations.
- Cytokine profiling : Use Luminex arrays to measure IL-6, TGF-β, and IL-23 in splenocyte cultures.
- Transcriptomics : Perform RNA-seq on this compound-treated T cells to identify NLRP3-independent pathways .
Methodological Notes
- Ethical compliance : For in vivo studies, include ethics committee approval details (e.g., IACUC protocol number) .
- Data reproducibility : Follow the Beilstein Journal of Organic Chemistry guidelines for experimental reporting, including raw data deposition in repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
